N-(4-bromo-3-methylphenyl)-2-(4-nitropyrazol-1-yl)propanamide
Description
N-(4-bromo-3-methylphenyl)-2-(4-nitropyrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides. It features a brominated aromatic ring, a nitropyrazole moiety, and a propanamide group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(4-nitropyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O3/c1-8-5-10(3-4-12(8)14)16-13(19)9(2)17-7-11(6-15-17)18(20)21/h3-7,9H,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWSWGCCGIPVBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C)N2C=C(C=N2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-(4-nitropyrazol-1-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Starting with 3-methylphenyl, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amidation: The final step involves coupling the brominated aromatic compound with the nitropyrazole derivative through an amidation reaction, often using reagents like carbodiimides (e.g., EDCI) and bases (e.g., triethylamine).
Industrial Production Methods
Industrial production methods would scale up these reactions using continuous flow reactors or batch reactors, optimizing conditions for yield and purity. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-2-(4-nitropyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The bromine atom can be substituted with nucleophiles (e.g., amines, thiols) under suitable conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles (e.g., amines, thiols), solvents like DMF or DMSO, and bases like potassium carbonate
Hydrolysis: Hydrochloric acid or sodium hydroxide, water, heat
Major Products
Reduction: 4-amino-3-methylphenyl-2-(4-nitropyrazol-1-yl)propanamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 4-bromo-3-methylbenzoic acid and 4-nitropyrazole
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(4-nitropyrazol-1-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The brominated aromatic ring and nitropyrazole moiety could play roles in binding to biological targets, while the amide group might influence the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-methylphenyl)-2-(4-nitrophenyl)propanamide
- N-(4-chloro-3-methylphenyl)-2-(4-nitropyrazol-1-yl)propanamide
- N-(4-bromo-3-methylphenyl)-2-(4-aminopyrazol-1-yl)propanamide
Uniqueness
N-(4-bromo-3-methylphenyl)-2-(4-nitropyrazol-1-yl)propanamide is unique due to the specific combination of a brominated aromatic ring and a nitropyrazole moiety. This combination can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
